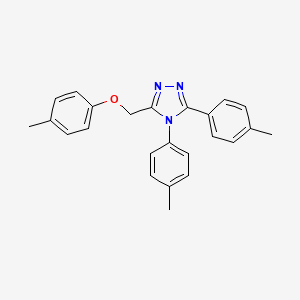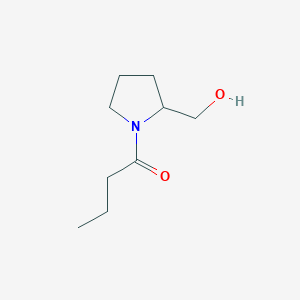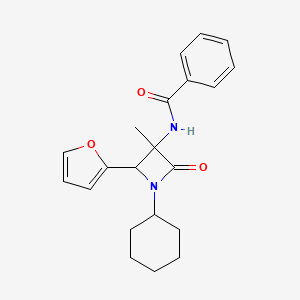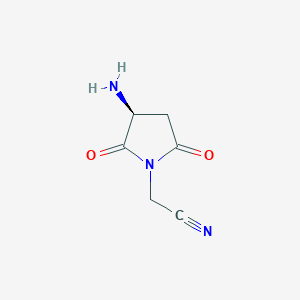
(S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile is an organic compound with a complex structure that includes an amino group, a nitrile group, and a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as L-glutamic acid and acetonitrile.
Formation of Pyrrolidinone Ring: The first step involves the cyclization of L-glutamic acid to form the pyrrolidinone ring. This can be achieved through a dehydration reaction under acidic or basic conditions.
Introduction of Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Nitrile Group Addition: The nitrile group is added through a nucleophilic substitution reaction, typically using acetonitrile as the nitrile source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts to speed up the reactions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Oxo derivatives of the pyrrolidinone ring.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound is studied for its potential biological activity. It can act as a building block for peptides and proteins, influencing their structure and function.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins. This interaction can modulate biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)propionitrile
- (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)butyronitrile
Uniqueness
Compared to similar compounds, (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, biology, medicine, and industry. Understanding its preparation, reactions, and applications can pave the way for new discoveries and innovations.
Propriétés
Formule moléculaire |
C6H7N3O2 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2-[(3S)-3-amino-2,5-dioxopyrrolidin-1-yl]acetonitrile |
InChI |
InChI=1S/C6H7N3O2/c7-1-2-9-5(10)3-4(8)6(9)11/h4H,2-3,8H2/t4-/m0/s1 |
Clé InChI |
JFWKDNJDJFKBSH-BYPYZUCNSA-N |
SMILES isomérique |
C1[C@@H](C(=O)N(C1=O)CC#N)N |
SMILES canonique |
C1C(C(=O)N(C1=O)CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



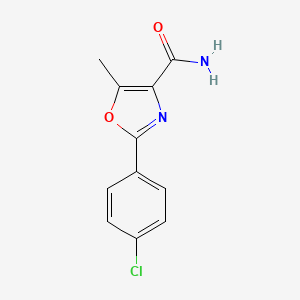
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)

![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
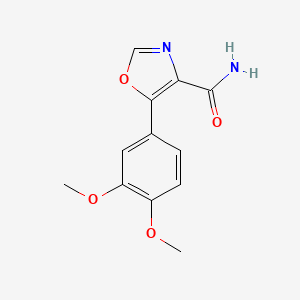
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)


![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
